Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at position 3, a methyl group at position 7, and a benzyl ester at position 4. The benzyl ester moiety enhances lipophilicity, which may improve cellular permeability compared to carboxylate or ethyl ester analogs .
Properties
IUPAC Name |
benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-11-14(9-18-15-13(7-17)8-19-20(11)15)16(21)22-10-12-5-3-2-4-6-12/h2-6,8-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIESFRATDVFUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C#N)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring through cyclization reactions. Key reagents often include hydrazines, β-ketoesters, and various nitriles. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of automated systems for reagent addition and temperature control ensures consistency and efficiency in production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of cyano or ester groups to corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, under reflux conditions or in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance antimicrobial activity. A notable study reported that certain derivatives displayed minimum inhibitory concentrations (MIC) lower than standard antibiotics like cefotaxime and fluconazole, demonstrating their potential as new antimicrobial agents .
Anticancer Potential
Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has also been investigated for its anticancer properties. In vitro assays have shown that various pyrazolo[1,5-a]pyrimidine derivatives exhibit cytotoxic effects against multiple cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancers. The cytotoxicity of these compounds was often compared to established chemotherapeutics like doxorubicin. Some derivatives demonstrated IC50 values indicating potent activity against these cell lines, suggesting their potential use as anticancer agents .
Cannabinoid Receptor Antagonism
Research has highlighted the ability of certain pyrazolo[1,5-a]pyrimidines to act as antagonists at cannabinoid receptors, particularly CB1 receptors. These compounds may have therapeutic implications for treating central nervous system (CNS) disorders such as psychotic and neurological conditions. The pharmacological profile of these compounds suggests they could modulate cannabinoid signaling pathways effectively .
Structure-Activity Relationship Studies
The efficacy of this compound and its derivatives can be attributed to various structural modifications. SAR studies reveal that specific functional groups and structural arrangements significantly influence biological activity:
| Compound | Activity | MIC/IC50 | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | <0.002 μg/mL | |
| Compound B | Anticancer | 2.56 μM | |
| Compound C | CB1 Antagonist | N/A |
Synthesis and Functionalization
The synthesis of this compound involves various methodologies aimed at enhancing yield and purity. Recent advances in synthetic techniques allow for the incorporation of diverse functional groups at critical positions on the pyrazolo[1,5-a]pyrimidine framework . These innovations not only improve the compound's pharmacological profile but also expand the library of potential derivatives for further research.
Mechanism of Action
The mechanism by which Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects is primarily through the inhibition of specific enzymes and molecular targets. The compound interacts with the active sites of enzymes, blocking their activity and thereby disrupting the biochemical pathways they regulate. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in biological tissues .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 6, and 7 significantly altering physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Substituent Effects on Bioactivity: The cyano group at position 3 (as in the target compound) is associated with enhanced antitumor activity in dihydropyrazolo[1,5-a]pyrimidines, likely due to electron-withdrawing effects that modulate electronic interactions with targets like CDK2 . Benzyl vs. Ethyl Esters: The benzyl ester in the target compound increases molecular weight (~279 g/mol vs. 235 g/mol for ethyl analog) and lipophilicity (calculated LogP ~2.5 vs.
Synthetic Flexibility: Ethyl esters (e.g., ) are typically synthesized via alkylation of carboxylate precursors using K₂CO₃ and alkyl halides in DMF . The benzyl ester derivative could be prepared similarly using benzyl bromide. Chlorination of pyrimidinones (e.g., using POCl₃ or oxalyl chloride) is a common route to introduce chloro substituents, as seen in CAS 223141-46-6 (7-Cl analog) .
Spectroscopic Signatures: IR: C=O stretches for esters appear at 1,670–1,682 cm⁻¹, while C≡N in cyano groups absorbs near 2,240 cm⁻¹ . NMR: The benzyl ester’s aromatic protons would resonate at δ 7.2–7.5 ppm (1H), distinct from ethyl esters (δ 1.3–1.5 ppm for CH₃) .
Biological Performance :
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| (Å) | 18.773, 10.4716, 7.870 | |
| Dihedral angle (tetrazole/phenyl) | 84.3° |
How can crystallographic data contradictions (e.g., puckering parameters) be resolved during refinement?
Advanced Question
Discrepancies in ring puckering or hydrogen bonding require rigorous refinement using software like SHELXL . For example:
- Puckering Analysis : Apply Cremer-Pople parameters () to quantify deviations from planarity .
- Hydrogen Bonding : Use Fourier difference maps to validate N–H···N interactions (e.g., ) and assign isotropic displacement parameters () .
Methodological Tip : Cross-validate with independent datasets (e.g., synchrotron vs. lab-source X-ray) to reduce systematic errors.
How do competing synthetic pathways (e.g., solvent choice, catalyst) affect product purity, and how can side reactions be mitigated?
Advanced Question
- Solvent Effects : Non-polar solvents (e.g., benzene) favor cyclization but may reduce yield due to poor solubility. Polar solvents (DMF) improve intermediate stability but risk hydrolysis of the cyano group .
- Catalyst Comparison : APTS yields 70% purity vs. -toluenesulfonic acid (57%), likely due to better protonation control .
Data Contradiction : Ethanol recrystallization gives higher-purity crystals (99%) vs. DMF/water (95%) but may exclude solvated forms .
What is the impact of substituent variation (e.g., cyano vs. methyl groups) on the compound’s electronic properties and biological activity?
Advanced Question
- Electronic Effects : The cyano group at C3 increases electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki coupling) compared to methyl analogs .
- Biological Relevance : Cyano-substituted derivatives show improved kinase inhibition (IC < 1 µM) due to stronger H-bonding with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
